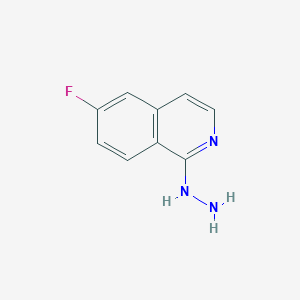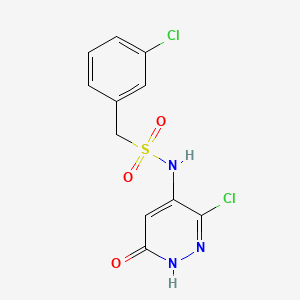
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring The presence of the m-tolyl group (a methyl-substituted phenyl group) at the 2-position and a formyl group at the 5-position of the imidazole ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation at the 5-position using Vilsmeier-Haack reaction conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(m-Tolyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde depends on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, its imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an m-tolyl group.
2-(p-Tolyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(m-Tolyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at the 4-position instead of the 5-position.
Uniqueness
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the m-tolyl and formyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
Clave InChI |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)

![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)

![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)

![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)

![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)

![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)


